![molecular formula C22H17ClN4O2S B2533733 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-38-2](/img/structure/B2533733.png)
3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H17ClN4O2S and its molecular weight is 436.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its derivatives exhibit promising antimicrobial properties. Compounds synthesized in this category have been tested for in vitro antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structural elucidation of these compounds has been conducted using advanced techniques such as IR, 1H NMR, 13C NMR, and Mass spectra, ensuring a detailed understanding of their molecular framework and potential action mechanisms (Desai, Dodiya, & Shihora, 2011).
Anticancer and Anti-inflammatory Potential
In the realm of cancer and inflammation research, certain derivatives of this compound have shown significant promise. These compounds have been evaluated for their potential anti-inflammatory and analgesic activities, marking them as potential candidates for the development of novel therapeutic agents in these domains (Farag et al., 2012).
Chemical Synthesis and Characterization
The chemical synthesis and structural characterization of this compound derivatives form a significant part of the research in this field. Advanced methodologies and techniques are employed to synthesize, analyze, and confirm the structures of these compounds, providing a solid foundation for their potential applications in various scientific domains (Wanare, 2022).
Antagonistic Properties and Synthetic Processes
Research has also delved into the synthesis of analogs and derivatives of this compound with specific focus on their antagonistic properties against certain receptors, which is critical in the development of drugs targeting specific pathways. The papers provide insights into convergent, stereoselective, and economical synthesis processes, shedding light on the practical aspects of drug development and large-scale production (Cann et al., 2012).
Biological Activities and Synthetic Methods
The compound's derivatives have been noted for their biological activities, including their potential as insecticides and anticoagulants. The research documents not only the synthesis of these compounds but also their biological screening, providing a comprehensive overview of their potential utility in various fields. Innovative synthetic methods, such as microwave-assisted synthesis, are also explored, indicating the evolving nature of research in this area (Youssef, Azab, & Youssef, 2012).
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the properties of similar compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c23-16-7-4-14(5-8-16)13-27-21(29)18-9-6-15(11-19(18)26-22(27)30)20(28)25-12-17-3-1-2-10-24-17/h1-5,7-8,10,15,18-19H,6,9,11-13H2,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECMTEZRCWQEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCC3=CC=CC=N3)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

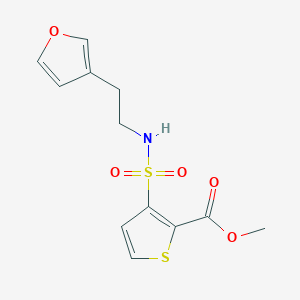
![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2533651.png)
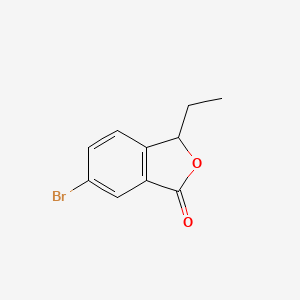

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2533656.png)
![2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol](/img/structure/B2533658.png)
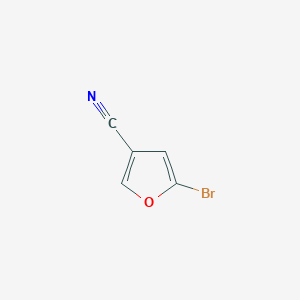
![3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid](/img/structure/B2533663.png)
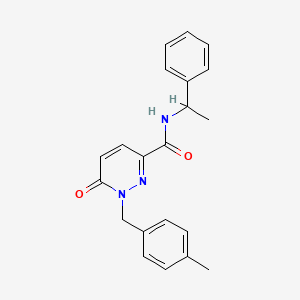
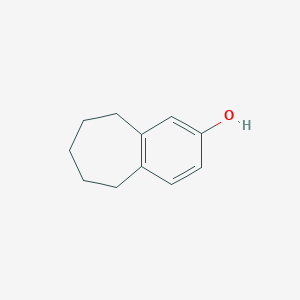

![1-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-[(2-methylthiophen-3-yl)methyl]methanamine;hydrochloride](/img/structure/B2533671.png)

![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-3-methylaniline](/img/structure/B2533673.png)